molecular formula C12H14N4OS B2982233 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1215951-61-3

6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B2982233
CAS RN: 1215951-61-3
M. Wt: 262.33
InChI Key: SEUCDWZXSZQDET-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their wide range of bioactivities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of these compounds involves a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied extensively . The reactions involve the use of various reagents and conditions, and the products are characterized by IR, 1H-NMR, and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as IR, 1H-NMR, and MS . For example, one of the synthesized compounds was found to be white crystals with a melting point of 58–59℃ .

Scientific Research Applications

Anticancer Activity

This compound and its derivatives have shown promising anticancer activity . For instance, derivatives bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated antiproliferative potential against various human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A549), breast cancer cells (MCF7), and human ovarian carcinoma cells .

Antimicrobial Activity

The compound has been found to exhibit antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents, especially in the face of increasing multidrug resistance .

Analgesic and Anti-inflammatory Activity

The compound has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the management of pain and inflammation.

Antioxidant Activity

The compound has demonstrated antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, suggesting potential health benefits of this compound.

Antiviral Activity

The compound has shown antiviral properties . This suggests potential use in the development of antiviral drugs.

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential therapeutic applications in various diseases.

Antitubercular Agents

The compound has been studied as a potential antitubercular agent . This suggests potential use in the treatment of tuberculosis.

CNS Stimulant

The compound has been associated with CNS stimulant activity . This suggests potential applications in the management of conditions related to the central nervous system.

Mechanism of Action

While the exact mechanism of action of 6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not specified, similar compounds have been evaluated for their anticonvulsant activity against MES-induced seizures .

Future Directions

The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

6-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-10(7-18-12)9-5-3-4-6-11(9)17-2/h3-6,10,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCDWZXSZQDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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